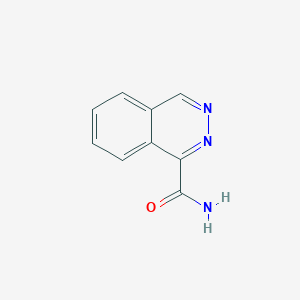

Phthalazine-1-carboxamide

Übersicht

Beschreibung

Phthalazine-1-carboxamide is a building block of Favipiravir . It has attracted attention in the field of research due to its wide spectrum of biological activity and therapeutic applications . Phthalazine is a good lead compound for the synthesis of novel drugs .

Synthesis Analysis

This compound can be synthesized from isobenzofuran-1,3-dione, isoindoline-1,3-dione, furo [3,4-b] pyrazine-5,7-dione, or 1H-pyrrolo [3,4-c] pyridine-1,3-dione with monohydrate hydrazine . The synthesis of phthalazinones largely depends on transition-metal catalysis, especially by palladium-catalyzed carbonylation .

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C9H7N3O .

Chemical Reactions Analysis

Phthalazine forms different derivatives with interesting biological properties due to the presence of better pharmacophoric moiety . The reaction of the readily obtainable starting material 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with one carbon donor like phenyl isothiocyanate, phenyl isocyanate, triethylorthoformate, formic acid and different electrophilic reagents such as anhydrides, chro-men-1,3-dione, chloroacetyl chloride, acetic anhydride, arylidene malononitrile, ethoxymethylene malononitrile and ethyl acetoacetate leads to the formation of phthalazine derivatives .

Wissenschaftliche Forschungsanwendungen

Facile Catalyst-Free Synthesis

Phthalazine derivatives, such as 1H-Pyrazolo[1,2-b]phthalazines, have been synthesized through a catalyst-free process involving Knoevenagel condensation and subsequent reactions. This method is significant due to its simplicity and efficiency, creating compounds with potential applications in various fields, including medicinal chemistry and material science (Elmi-Mehr, Davoodnia, & Pordel, 2018).

Pharmacological Potential

Phthalazine derivatives display a wide range of pharmacological activities, such as antidiabetic, anticancer, antihypertensive, and anti-inflammatory effects. The structural versatility of these compounds makes them valuable in drug design and synthesis (Sangshetti et al., 2019).

Anticancer Applications

Several studies highlight the anticancer potential of Phthalazine derivatives. For instance, novel derivatives have shown efficacy as EGFR inhibitors for treating hepatocellular carcinoma. These compounds, through their design and synthesis, exhibit significant antiproliferative activity, both in vitro and in vivo, against cancer cells (Boraei et al., 2019).

Enzyme Inhibition and Molecular Docking

Phthalazine sulfonamide compounds have been synthesized and evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase. These compounds have shown high potency and have been studied using molecular docking to understand their binding modes (Türkeş et al., 2019).

Synthesis and Biological Activity

New methods for synthesizing Phthalazine derivatives have been developed, showcasing their biological activities, including antimicrobial properties. These methods emphasize environmentally friendly approaches and efficient synthesis processes (Maheswari, Tamilselvi, & Ramesh, 2020).

Genotoxicity Evaluation

The genotoxic potential of certain Phthalazine derivatives has been evaluated. This research is crucial in understanding the safety profiles of these compounds, especially when considering their use in medicinal applications (Aygün et al., 2022).

Antimicrobial Agents

Phthalazine and its hybrids have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential use of Phthalazine derivatives in combating various microbial infections (Mourad et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Phthalazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have significant biological activities For instance, it has been reported to have antihypertensive effects, which could be related to its interaction with vascular endothelial growth factor receptor (VEGFR) and B-raf .

Biochemical Pathways

PCN appears to affect several biochemical pathways. For example, it has been found to influence the expression levels of caspase-8, VEGF, NF-κB P65, and TNF-α in HepG-2 cells . These proteins play crucial roles in cell proliferation, apoptosis, and inflammation, suggesting that PCN may exert its effects by modulating these pathways. Additionally, PCN has been found to influence the ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation pathways .

Pharmacokinetics

Given the complex structure of PCN, it is likely that it is metabolized by the liver and excreted by the kidneys

Result of Action

The molecular and cellular effects of PCN’s action are diverse. It has been found to have antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities . In cancer cells, it has been found to affect the expression levels of various proteins, potentially leading to cell death . Furthermore, it has been found to have a significant antiproliferative activity .

Action Environment

The action, efficacy, and stability of PCN can be influenced by various environmental factors. For instance, it has been found that salt stress, low concentrations of ferric iron, phosphate, sulfate, and ammonium ions can reduce PCN levels . Furthermore, certain nitrogen sources can greatly influence PCN levels . These findings suggest that the action of PCN can be modulated by the environment in which it is present.

Eigenschaften

IUPAC Name |

phthalazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-9(13)8-7-4-2-1-3-6(7)5-11-12-8/h1-5H,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLKCZILZRALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170940-78-0 | |

| Record name | 1-phthalazinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

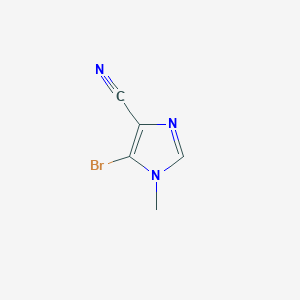

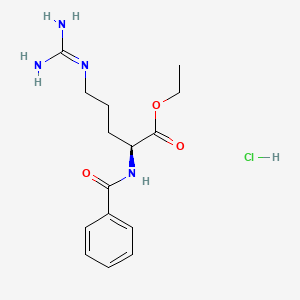

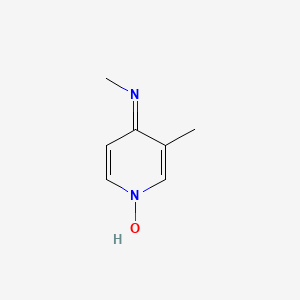

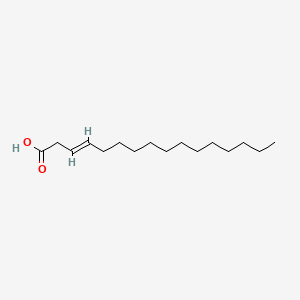

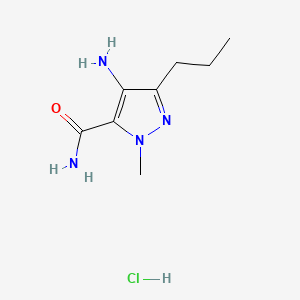

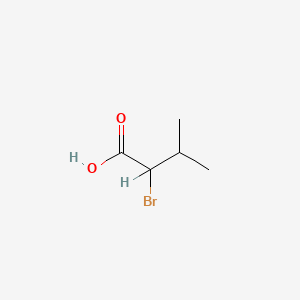

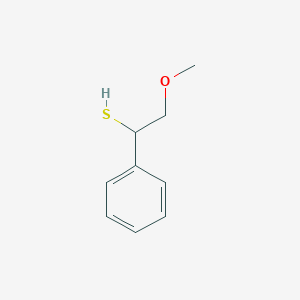

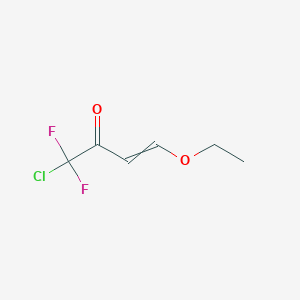

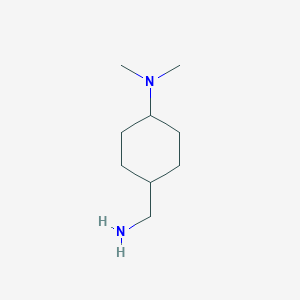

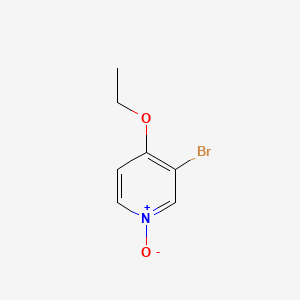

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-1-aminopropan-2-yl]dimethylamine](/img/structure/B3420077.png)

![tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B3420090.png)

![4-[(3-Methylphenyl)methoxy]benzonitrile](/img/structure/B3420118.png)